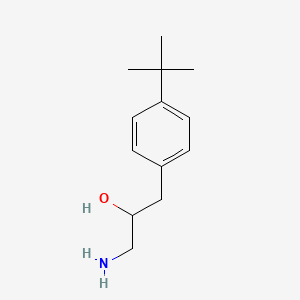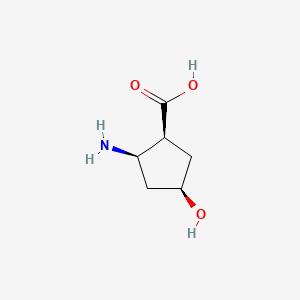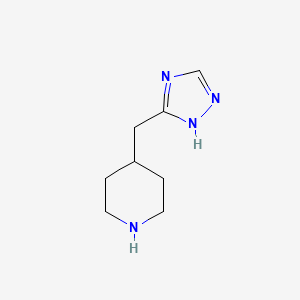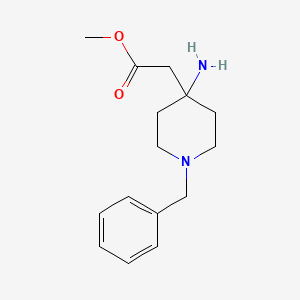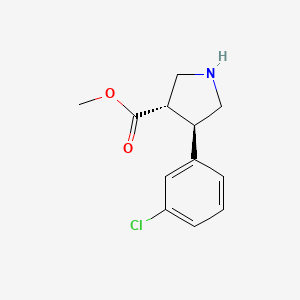
Trans-methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-chlorobenzyl chloride with pyrrolidine-3-carboxylic acid methyl ester under suitable conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity . Continuous flow reactors may also be employed to enhance reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Trans-methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted pyrrolidine derivatives
Aplicaciones Científicas De Investigación
Trans-methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of trans-methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s pyrrolidine ring and chlorophenyl group contribute to its binding affinity and selectivity towards these targets . The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- Trans-methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate
- Trans-methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate
- Trans-methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate
Uniqueness
Trans-methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity . The position of the chlorine atom on the phenyl ring can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C12H14ClNO2 |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
methyl (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m0/s1 |
Clave InChI |
ZACOZGRAXFFGLR-WDEREUQCSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CNC[C@H]1C2=CC(=CC=C2)Cl |
SMILES canónico |
COC(=O)C1CNCC1C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



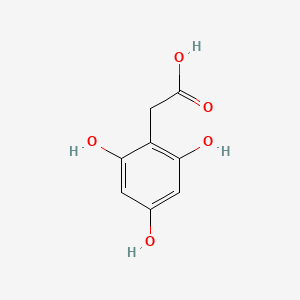
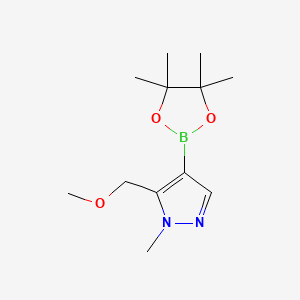

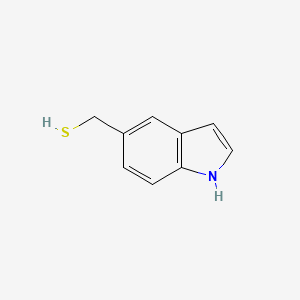
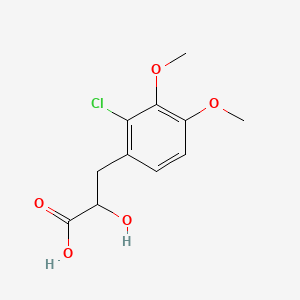
![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)
![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)

